(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) is a complex organic molecule with a unique structure that combines elements of indole, chlorophenyl, and cyclohexadienylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) typically involves a multi-step process. The initial step often includes the formation of the indole derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the cyclohexadienylidene structure and the incorporation of the diethylammonium trichlorozincate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-): shares similarities with other indole derivatives and chlorophenyl compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, leading to distinct chemical and biological properties. Its specific combination of indole, chlorophenyl, and cyclohexadienylidene groups sets it apart from other similar compounds.
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
94276-90-1 |
---|---|
Molekularformel |
C32H30Cl4N2Zn |
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
4-[(E)-(2-chlorophenyl)-(1-methyl-2-phenylindol-1-ium-3-ylidene)methyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C32H30ClN2.3ClH.Zn/c1-4-35(5-2)25-21-19-23(20-22-25)30(26-15-9-11-17-28(26)33)31-27-16-10-12-18-29(27)34(3)32(31)24-13-7-6-8-14-24;;;;/h6-22H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
VTJADDNTFFSOLY-UHFFFAOYSA-K |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)/C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.